4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a tert-butyl group at the 4-position and a carboxylic acid moiety at the 3-position of the biphenyl scaffold. The tert-butyl group enhances lipophilicity and steric bulk, which can influence binding to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
2-tert-butyl-5-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-10-9-13(11-14(15)16(18)19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPDISHICLITKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Oxidation
A widely documented approach for analogous biphenyl carboxylic acids involves Friedel-Crafts alkylation followed by oxidation. For example, 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 5748-42-5) is synthesized via:
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Friedel-Crafts Alkylation : Reacting tert-butylbenzene with a brominated biphenyl precursor in the presence of AlCl₃ and nitrobenzene .
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Oxidation : Treating the intermediate with aqueous sodium hypobromite (NaOBr) in dioxane to convert a methyl or bromo group to a carboxylic acid .
Adaptation for 3-Carboxylic Acid Derivative
To synthesize the 3-carboxylic acid isomer, the starting material must feature a functional group (e.g., methyl or bromo) at the 3-position. For instance:
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Step 1 : Use 3-bromo-4'-tert-butylbiphenyl as the substrate.
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Step 2 : Oxidize the bromo group to carboxylic acid via a Kornblum or haloform reaction.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | AlCl₃ | Nitrobenzene | 25–40°C | ~60% |
| 2 | NaOBr | Dioxane | 80–100°C | ~45% |
This method’s limitations include the use of toxic nitrobenzene and moderate yields due to steric effects from the tert-butyl group .
Suzuki-Miyaura Cross-Coupling
The Suzuki coupling offers superior regioselectivity for constructing biphenyl frameworks. A plausible route involves:
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Boronic Acid Preparation : Synthesize 3-carboxy-phenylboronic acid.
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Coupling : React with 4-tert-butylbromobenzene using a Pd catalyst (e.g., Pd(PPh₃)₄).
Optimization Insights
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Catalyst : Pd(PPh₃)₄ in THF/water (3:1).
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Base : Na₂CO₃ to neutralize HBr byproducts.
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Temperature : 80°C for 12 hours.
Advantages :
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High functional group tolerance.
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Scalable to industrial production.
Disadvantages :
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Requires pre-functionalized boronic acids, which may need multi-step synthesis.
Ullmann-Type Coupling
Ullmann reactions facilitate biaryl bond formation using copper catalysts. For this compound:
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Substrate Preparation : 3-iodobenzoic acid and 4-tert-butyliodobenzene.
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Coupling : CuI, 1,10-phenanthroline, and K₃PO₄ in DMSO at 110°C.
Key Data
| Parameter | Value |
|---|---|
| Yield | 50–55% |
| Purity | >95% |
This method avoids expensive palladium catalysts but suffers from longer reaction times (>24 hours) .
Oxidation of Methyl-Substituted Precursors
Direct oxidation of a methyl group to carboxylic acid is feasible using strong oxidants:
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Substrate : 4-(tert-butyl)-3-methylbiphenyl.
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Oxidation : KMnO₄ in acidic or basic conditions.
Reaction Protocol
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Conditions : 5% KMnO₄, H₂SO₄, reflux for 8 hours.
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Yield : ~70% (with over-oxidation byproducts).
Comparison of Oxidants
| Oxidant | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| KMnO₄ | H₂O/H⁺ | 100 | 70% |
| NaOBr | Dioxane | 80 | 45% |
| CrO₃ | Acetic acid | 120 | 60% |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost, safety, and minimal waste. Friedel-Crafts and Suzuki methods are most viable:
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Friedel-Crafts : Requires recycling AlCl₃ and nitrobenzene to reduce environmental impact.
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Suzuki : Pd recovery systems are essential to lower costs.
Green Chemistry Alternatives
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Replace nitrobenzene with ionic liquids.
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Use microwave-assisted reactions to reduce time and energy.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Antifungal Activity
Research has shown that compounds derived from biphenyl-4-carboxylic acid exhibit notable antifungal properties. For example:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Candida albicans | 512 - 1024 |
| Candida tropicalis | 512 |
The presence of bulky groups like tert-butyl near the ester function has been correlated with enhanced bioactivity against fungal strains. The proposed mechanism involves disrupting fungal cell membranes, potentially interacting with sterols to increase permeability and induce cell death .
Case Studies
- Study on Candida Species: In vitro assays demonstrated varying degrees of activity against multiple Candida strains, highlighting the efficacy of this compound against C. tropicalis at lower MIC values compared to other tested esters.
- Comparative Analysis: Some esters exhibited superior activity; however, the unique structural attributes of 4-(tert-butyl)-[1,1'-biphenyl]-3-carboxylic acid maintained a favorable profile among simpler esters.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:
- Oxidation Reactions: Can be oxidized to form carboxylic acids.
- Reduction Reactions: Capable of being reduced to alcohols.
- Substitution Reactions: The biphenyl core can undergo electrophilic aromatic substitution for further functionalization.
Material Science
In material science, this compound is utilized in developing polymers and materials with specific electronic properties. The compound's steric and electronic characteristics make it suitable for applications requiring enhanced stability and reactivity.
Catalysis
The compound can act as a ligand in catalytic processes due to its steric and electronic properties. It coordinates with metal centers to facilitate various chemical reactions, enhancing reaction rates and selectivity.
Drug Development
Given its biological activity, this compound is being explored as a lead candidate in developing antifungal agents or as a scaffold for further modifications aimed at improving efficacy and reducing toxicity.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bulky tert-butyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl-Substituted Biphenyl Carboxylic Acids
4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic Acid
- Structure : tert-Butyl at 4'-position; carboxylic acid at 4-position.
- Key Differences : Positional isomerism reduces steric hindrance near the carboxylic acid group compared to the 3-carboxylic acid analog. This may enhance solubility in polar solvents .
- Applications : Used as an intermediate in Suzuki-Miyaura couplings for drug discovery.
4-Butyl-3-Methyl-[1,1'-biphenyl]-4-carboxylic Acid
- Structure : Butyl chain at 4-position; methyl at 3-position.
Halogenated Derivatives
4-(4-(tert-Butylbenzamido)-6-chloro-[1,1'-biphenyl]-3-carboxylic Acid (4f)
- Structure : Chloro substituent at 6-position; tert-butylbenzamido group at 4-position.
- Properties :
- Activity : Demonstrates antiparasitic activity against kinetoplastids, likely due to enhanced electron-withdrawing effects from the chloro group .
4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic Acid
Methoxy and Hydroxy Derivatives
4-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid (Diflunisal Analog)
- Structure : Hydroxy at 4-position; carboxylic acid at 3-position.
- Properties :
- Activity : Diflunisal (2',4'-difluoro-4-hydroxy derivative) is an NSAID; the hydroxy group enhances hydrogen-bonding interactions with cyclooxygenase enzymes .
4-(4-(tert-Butylbenzamido)-6-chloro-4′-methoxy-[1,1'-biphenyl]-3-carboxylic Acid (4i)
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Data for Key Analogs
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 4f (Chloro derivative) | 12.25 (s, 1H, COOH), 8.98 (s, 1H) | 169.2 (COOH), 164.8 (amide) | 408.1367 (calcd) |
| 4i (Methoxy derivative) | 12.25 (s, 1H, COOH), 7.05 (d, J=8.6 Hz) | 159.0 (C-OCH₃), 55.2 (OCH₃) | 438.1473 (calcd) |
Key Findings and Insights
Biological Activity : Chloro and methoxy substituents enhance antiparasitic activity, while hydroxy groups (e.g., diflunisal) favor anti-inflammatory applications .
Synthetic Yields : Methoxy-substituted analogs (e.g., 4i, 71% yield) are synthesized less efficiently than chloro derivatives (4f, 93% yield), possibly due to steric challenges .
Biological Activity
4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its biphenyl structure with a tert-butyl group and a carboxylic acid functional group. This configuration influences its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, similar to other compounds within its structural class .
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially influencing metabolic pathways such as those involving GLP-1 (glucagon-like peptide-1), which plays a crucial role in glucose metabolism .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on available literature:
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cell lines (MCF-7, SK-BR-3) and glioblastoma cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Inflammation Studies : Research indicated that this compound could reduce pro-inflammatory cytokine levels in cellular models of inflammation, suggesting its potential as an anti-inflammatory agent .
- GLP-1 Receptor Activation : A study highlighted its role as a GLP-1 receptor agonist, which could be beneficial for diabetes management by enhancing insulin secretion and reducing blood glucose levels .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid, and how can computational methods enhance reaction efficiency?
- Methodological Answer : Begin with Suzuki-Miyaura coupling to assemble the biphenyl core, followed by tert-butyl group introduction via Friedel-Crafts alkylation. Optimize reaction conditions (e.g., catalyst loading, solvent polarity) using computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) to predict transition states and energy barriers . Validate predictions with experimental trials, focusing on yield improvement and byproduct reduction.
Q. How should purification protocols be designed to isolate this compound with high purity?
- Methodological Answer : Use gradient recrystallization in ethanol/water mixtures (e.g., 70:30 v/v) to exploit solubility differences. Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and confirm using melting point analysis (reference: 156–160°C for structurally similar biphenyl derivatives) . For trace impurities, employ preparative TLC with silica gel and dichloromethane/hexane eluents.
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Combine /-NMR to confirm aromatic proton environments and tert-butyl group integration. Validate carboxylic acid functionality via IR spectroscopy (C=O stretch ~1700 cm) and LC-MS for molecular ion detection (expected [M-H] at m/z 283.3). Cross-reference with published data for analogous biphenylcarboxylic acids .
Q. How can this compound serve as an intermediate in drug discovery pipelines?
- Methodological Answer : Its biphenyl core and carboxylic acid group make it suitable for derivatization into kinase inhibitors or anti-inflammatory agents. Perform structure-activity relationship (SAR) studies by modifying the tert-butyl group or introducing substituents at the 4-position. Use in vitro assays (e.g., COX-2 inhibition) to prioritize lead compounds .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : If NMR signals deviate from expected patterns (e.g., unexpected splitting), consider dynamic effects like hindered rotation of the tert-butyl group. Perform variable-temperature NMR to assess conformational mobility. Cross-validate with X-ray crystallography for absolute configuration confirmation .
Q. What strategies mitigate scale-up challenges in biphenyl synthesis?
- Methodological Answer : Address heterogeneous reaction conditions by optimizing solvent systems (e.g., switch from THF to DMF for better solubility). Implement flow chemistry to enhance heat/mass transfer and reduce side reactions. Monitor reactor design parameters (e.g., residence time, mixing efficiency) using computational fluid dynamics .
Q. How to model structure-property relationships for solubility and bioavailability?
- Methodological Answer : Use COSMO-RS simulations to predict logP and aqueous solubility. Validate experimentally via shake-flask assays (octanol/water partitioning). Correlate tert-butyl steric effects with membrane permeability using Caco-2 cell monolayers. Adjust substituents (e.g., methyl vs. trifluoromethyl) to balance lipophilicity and solubility .
Q. What experimental designs identify degradation pathways under storage conditions?
- Methodological Answer : Conduct forced degradation studies under ICH guidelines:
- Thermal stress : Heat at 60°C for 48 hours.
- Hydrolytic stress : Expose to 0.1 M HCl/NaOH.
- Oxidative stress : Treat with 3% HO.
Analyze degradation products via UPLC-QTOF-MS and propose pathways (e.g., decarboxylation or tert-butyl cleavage) .
Q. How to integrate high-throughput screening (HTS) for derivative libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
